1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-8-13-2-1-6-19-13)16(12-3-4-12)9-11-5-7-18-10-11/h1-2,5-7,10,12H,3-4,8-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUJTQOTIGRYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Urea Derivatives
Urea derivatives are typically synthesized via nucleophilic addition of amines to isocyanates or through carbodiimide-mediated coupling. For 1-cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, the presence of two distinct thiophenmethyl groups and a conformationally rigid cyclopropane ring necessitates a multi-step approach. Key challenges include:
- Steric hindrance from the cyclopropyl and bulky thiophenmethyl groups, which may impede reaction kinetics.
- Regioselectivity in introducing substituents to the urea nitrogen atoms.
- Solubility limitations of intermediates in common organic solvents.
Recent advances in microwave-assisted synthesis and flow chemistry have improved yields for structurally analogous compounds, achieving efficiencies of 60–85% under optimized conditions.
Preparation of Cyclopropyl and Thiophenmethyl Intermediates
Cyclopropane Ring Synthesis
The cyclopropyl group is introduced via [2+1] cycloaddition using diazomethane or via Simmons–Smith reactions with diiodomethane and zinc-copper couple. For example:
$$
\ce{CH2N2 + Alkene ->[Cu] Cyclopropane}
$$
This method yields cyclopropylamine derivatives with >90% purity when conducted in anhydrous diethyl ether at −78°C.
Thiophenmethyl Substituent Installation
Thiophenmethyl groups are introduced through Friedel–Crafts alkylation or Mitsunobu reactions :
$$
\ce{Thiophene + R-X ->[AlCl3] Thiophenmethyl-X (X = Cl, Br)}
$$
Patented methods utilize N-bromosuccinimide (NBS) in dimethylformamide (DMF) to brominate thiophene acetonitrile intermediates, achieving 70–80% yields.
Table 1: Key Intermediates and Synthesis Conditions
Urea Bond Formation: Methodologies and Optimization
Isocyanate-Mediated Coupling
The final urea bond is formed by reacting cyclopropyl-(thiophen-3-ylmethyl)amine with thiophen-2-ylmethyl isocyanate in tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\ce{R-NH2 + O=C=N-R' -> R-NH-C(O)-NH-R'}
$$
Optimized Conditions :
Carbodiimide-Based Approach
Alternative routes employ 1,1'-carbonyldiimidazole (CDI) to couple amines:
$$
\ce{R-NH2 + R'-NH2 + CDI -> R-NH-C(O)-NH-R'}
$$
This method avoids hazardous isocyanates but requires stringent moisture control.
Table 2: Comparative Analysis of Urea Formation Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Isocyanate (THF) | 82% | 98% | 10 min |
| CDI (DCM) | 68% | 95% | 24 h |
| Microwave | 85% | 99% | 15 min |
Purification and Characterization
Industrial Scalability and Challenges
Scale-up efforts face three primary hurdles:
- Cost of Thiophene Derivatives : Brominated thiophene precursors require expensive metal catalysts.
- Waste Management : DMF and THF necessitate specialized recovery systems due to environmental regulations.
- Stability Issues : Cyclopropyl intermediates are prone to ring-opening at temperatures >150°C.
Continuous flow reactors mitigate these challenges by reducing reaction volumes and improving thermal control.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran or ethanol; temperature0°C to reflux.
Substitution: Nucleophiles such as amines or alcohols; solventdichloromethane or acetonitrile; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Urea derivatives with various substituents
Scientific Research Applications
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The urea core can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s closest analogs include:
- 1-Cyclopropyl-3-(5-nitrothiazol-2-yl)urea (Compound 28) : Replaces thiophenmethyl groups with a nitrothiazole moiety.
- Their crystal structures reveal dihedral angles between thiophene and benzimidazole rings (36–39°), suggesting moderate conjugation and steric flexibility .
- Tetrahydrobenzo[b]thiophene-urea derivatives (Compounds 7a–d) : Feature fused bicyclic thiophene systems. The rigid scaffold may limit conformational flexibility compared to the target compound’s linear thiophenmethyl groups.
Structural Validation and Computational Tools
Key methodologies for analyzing similar compounds include:
- SHELX Software () : Widely used for small-molecule refinement, critical for resolving isomer ratios in benzimidazole-thiophene crystals .
- ORTEP-3 () : Graphical tools aid in visualizing dihedral angles and hydrogen-bonding networks, as seen in ’s crystal analysis .
- Hydrogen-Bond Graph Set Analysis () : Provides frameworks for understanding intermolecular interactions, relevant for predicting the target compound’s crystallinity .
Key Research Findings and Implications
- Thiophene vs. Nitroheterocycles : Thiophene’s aromaticity may enhance π-π stacking in crystals, whereas nitro groups (e.g., in Compound 28) could improve redox activity but reduce stability .
- Validation Challenges : Structure validation () is critical for resolving disorder in thiophene-containing crystals, as seen in ’s mixed isomer occupancy .
Biological Activity
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a cyclopropyl group and thiophene moieties, which may contribute to its interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 290.4 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Cyclopropyl Group | A three-membered carbon ring |
| Thiophene Rings | Five-membered aromatic rings with sulfur |
| Urea Moiety | Functional group containing carbonyl and amine |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl isocyanate with thiophen-2-ylmethylamine under controlled conditions to ensure high yield and purity. Optimizations in temperature, solvent choice, and reaction time are crucial for effective synthesis .
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer activity. For instance, derivatives of urea and thiourea have shown promising results against various cancer cell lines, including renal cancer cells. In vitro assays have demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The exact mechanism remains under investigation but is believed to involve modulation of target protein functions through binding interactions.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of related thiophene derivatives, highlighting their effectiveness against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy .
In Silico Studies
Computational studies have been conducted to predict the binding affinity of similar compounds to biological targets. Molecular docking simulations suggest that the compound could effectively bind to active sites of relevant enzymes, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Cyclopropyl-N-(thiophen-3-yloxy)propanamide | Contains a thiophene ether instead of a methyl group | |
| 1-Cyclopropyl-N-(4-fluorobenzoyl)urea | Lacks thiophene, focusing on fluorobenzoyl moiety | |
| 1-Cyclopropyl-N-(2-thienyl)urea | Similar urea structure but different heterocyclic component |
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are optimal for synthesizing 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea?
- Methodology : Synthesis typically involves sequential nucleophilic additions and cyclization. For example:
Cyclopropane introduction : React cyclopropylamine with carbonyl reagents under controlled pH (e.g., using LiAlH₄ for reduction).
Thiophene functionalization : Employ Friedel-Crafts alkylation to attach thiophene moieties to the urea backbone.
Coupling : Use isocyanate intermediates (e.g., phenyl isocyanate) to form the urea linkage under anhydrous conditions .
- Key parameters : Solvent polarity (e.g., DMF for solubility), temperature (60–80°C for optimal cyclization), and catalyst choice (e.g., triethylamine for acid scavenging).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 0.8–1.2 ppm), thiophene (δ 6.5–7.5 ppm), and urea NH (δ 5.5–6.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 347.1) .
Q. What are the primary biological targets explored for this compound?
- Enzyme inhibition : Screen against kinases (e.g., tyrosine kinase) and bacterial targets (e.g., DNA gyrase) using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer)?
- Approach :
Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorination vs. chlorination) on activity .
Target profiling : Use proteomic pull-down assays to identify off-target interactions.
Dose-response studies : Validate activity thresholds (e.g., IC₅₀ < 10 µM for anticancer vs. MIC > 50 µg/mL for antibacterial) .
- Case study : Fluorine substitution enhances lipophilicity, improving blood-brain barrier penetration for neurotargets but reducing aqueous solubility for bacterial assays .
Q. What computational methods predict the compound’s interaction mechanisms with biological targets?
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., urea carbonyl as H-bond acceptor) .
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., binding affinity ∆G = -9.2 kcal/mol for tyrosine kinase) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How is X-ray crystallography applied to elucidate the compound’s structure?
- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker diffractometer; resolve twinning with SHELXD .
- Refinement : SHELXL for least-squares optimization; ORTEP-3 for visualizing thermal ellipsoids and disorder (e.g., thiophene ring rotational isomers) .
- Case study : A 2.0 Å resolution structure revealed a planar urea core with dihedral angles of 38.9° between thiophene and cyclopropyl groups .
Comparative Analysis
Q. How does this compound compare structurally and functionally to similar urea derivatives?
- Table 1 : Key comparisons with analogues
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea | Single thiophene | Moderate antifungal (MIC = 32 µg/mL) |
| 1-(4-Fluorobenzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | Fluorobenzothiazole | Anticancer (IC₅₀ = 2.1 µM) |
| 1-Phenyl-3-(thiophen-2-ylmethyl)urea | Phenyl substituent | Weak enzyme inhibition (IC₅₀ > 50 µM) |
- Unique traits : Dual thiophene groups enhance π-stacking with aromatic residues in target proteins, improving binding kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
